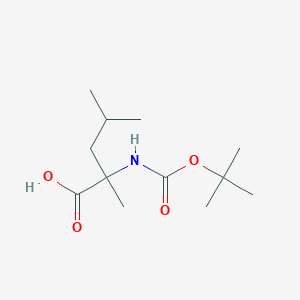

Boc-alpha-methyl-DL-leucine

Description

Significance in Advanced Peptide Chemistry and Medicinal Research

The strategic incorporation of α-methylated amino acids like α-methyl-DL-leucine into peptide sequences offers significant advantages in the development of therapeutic peptides and other bioactive molecules. One of the primary benefits is the increased resistance to enzymatic degradation. researchgate.netnih.gov The additional methyl group at the α-carbon provides steric hindrance, making the adjacent peptide bond less susceptible to cleavage by proteases. This enhanced stability can lead to a longer in vivo half-life for peptide-based drugs.

Furthermore, the α-methyl group restricts the conformational freedom of the peptide backbone. This constraint can be exploited to induce and stabilize specific secondary structures, such as α-helices or β-turns, which are often crucial for biological activity. nih.gov By controlling the peptide's three-dimensional shape, researchers can design molecules with higher binding affinity and selectivity for their biological targets. researchgate.net For instance, α,α-dialkyl glycines, a class to which α-methyl-leucine belongs, are known to promote helical conformations. nih.gov

In medicinal research, these modified amino acids are valuable tools for structure-activity relationship (SAR) studies. By systematically replacing canonical amino acids with their α-methylated counterparts, scientists can probe the structural requirements for biological activity and optimize the properties of lead compounds. scielo.org.mx This approach has been applied in the development of various therapeutic agents, including enzyme inhibitors and receptor agonists and antagonists. sigmaaldrich.com

Overview of Stereochemical Challenges in α-Methylated Amino Acid Synthesis

The synthesis of α-methylated amino acids, particularly in an enantiomerically pure form, presents significant stereochemical challenges. The creation of a quaternary stereocenter at the α-carbon, which bears four different substituents, is a difficult task in organic synthesis. acs.org

Traditional methods for amino acid synthesis often result in racemic mixtures, which then require resolution to separate the desired stereoisomer. This process can be inefficient and costly. The development of asymmetric synthetic methods that can directly produce enantiomerically enriched α-methylated amino acids is an active area of research. acs.orgnih.gov

One of the key difficulties lies in controlling the stereochemistry during the carbon-carbon bond formation that establishes the quaternary center. Various strategies have been explored to overcome this, including the use of chiral auxiliaries, chiral catalysts, and stereoselective alkylation of enolates derived from amino acid precursors. acs.org However, the steric bulk of the α-methyl group can hinder the approach of reagents, making it challenging to achieve high levels of stereoselectivity. scielo.org.mx

Furthermore, once the α-methylated amino acid is incorporated into a peptide, the steric hindrance can also complicate subsequent coupling reactions, requiring specialized coupling reagents and conditions to avoid epimerization and ensure high yields. scielo.org.mx Addressing these stereochemical hurdles is crucial for unlocking the full potential of α-methylated amino acids in the design of novel peptides and pharmaceuticals.

Interactive Data Tables

Chemical and Physical Properties of α-Methyl-DL-Leucine

| Property | Value |

| Molecular Formula | C7H15NO2 |

| Molecular Weight | 145.20 g/mol |

| Appearance | White powder |

| Melting Point | 300 °C |

| Boiling Point | 236°C at 760 mmHg |

| Density | 1.016 g/cm3 |

| IUPAC Name | 2-amino-2,4-dimethylpentanoic acid |

| Synonyms | α-Me-DL-Leu-OH; (RS)-2-Amino-2,4-dimethylpentanoic acid |

| Storage | Store at 2-8 °C |

Data sourced from BOC Sciences.

Properties of Boc-alpha-methyl-DL-leucine

| Property | Value |

| CAS Number | 97534-52-6 |

| Molecular Formula | C12H23NO4 |

| Molecular Weight | 245.32 g/mol |

Data sourced from Guidechem. guidechem.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)7-12(6,9(14)15)13-10(16)17-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOVBMLJVOOBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc α Methyl Dl Leucine and Its Analogs

Stereoselective Synthesis of α-Methyl-Leucine Isomers

Synthesizing enantiomerically pure forms of α-methyl-leucine requires stereocontrol. This can be achieved through diastereoselective methods using chiral auxiliaries, direct enantioselective catalysis, or by resolving a racemic mixture.

Diastereoselective synthesis involves temporarily attaching a chiral auxiliary to the substrate. The inherent chirality of the auxiliary directs a subsequent reaction, such as alkylation, to favor the formation of one diastereomer over the other.

One prominent approach utilizes chiral heterocyclic templates. For instance, bis-lactim ethers derived from cyclic dipeptides, such as cyclo(L-Val-Gly), can be deprotonated to form a chiral enolate. Alkylation of this enolate with an isobutyl halide, followed by acidic hydrolysis, yields α-methyl-leucine. The stereochemistry of the final product is dictated by the chiral auxiliary. uni-konstanz.de In a reported synthesis using an L-valine-derived auxiliary, alkylation proceeded with high diastereoselectivity (>95% d.e.) to induce the (R)-configuration at the new stereocenter. uni-konstanz.de

Another strategy employs oxazolidinones (Evans auxiliaries) or related oxazinanones. nih.govresearchgate.netresearchgate.net These auxiliaries can be acylated with a protected alanine (B10760859) derivative. Subsequent deprotonation and methylation at the α-position occur with high diastereoselectivity, guided by the steric bulk of the auxiliary. nih.gov Hydrolysis then cleaves the auxiliary to furnish the enantiomerically enriched α-methyl amino acid. nih.gov

Table 2: Examples of Diastereoselective Routes to α-Methyl Amino Acids

| Chiral Auxiliary/Method | Reaction Type | Diastereomeric Excess (d.e.) | Reference |

| L-Valine-derived bis-lactim ether | Enolate Alkylation | >95% | uni-konstanz.de |

| (1S)-(+)-3-Carene derived iminolactone | Phase-Transfer Catalysis Alkylation | >98% | nih.gov |

| 1,3-Oxazinan-6-ones | Enolate Alkylation | Excellent trans selectivity | nih.govunimelb.edu.au |

| (−)-8-Phenylmenthol ("chiral alanine" method) | Dianion Alkylation | 78–88% (up to 100% after recrystallization) | nih.gov |

Enantioselective methods aim to directly synthesize one enantiomer of α-methyl-leucine using a chiral catalyst, avoiding the need to attach and remove a stoichiometric chiral auxiliary.

The asymmetric Strecker synthesis is a powerful method for producing α,α-disubstituted amino acids. wikipedia.orgmasterorganicchemistry.com This reaction involves the condensation of a ketone (in this case, 4-methyl-2-pentanone) with an amine and a cyanide source. wikipedia.org By using a chiral catalyst, such as a chiral zirconium or thiourea-based catalyst, the addition of cyanide to the intermediate ketimine can be rendered highly enantioselective, leading to an optically active α-aminonitrile, which is then hydrolyzed to the desired α-methyl amino acid. acs.orgmdpi.com

Another approach involves the catalytic enantioselective reduction of a suitable precursor. For example, a trichloromethyl ketone can be reduced to a chiral alcohol using a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). organic-chemistry.org This alcohol can then be converted through several steps into the final α-amino acid with high enantiomeric purity. organic-chemistry.org

When a stereoselective synthesis is not employed, the result is a racemic mixture (e.g., DL-α-methyl-leucine), which must be separated into its constituent enantiomers.

Enzymatic Resolution: This technique leverages the high stereoselectivity of enzymes. For instance, a racemic mixture of DL-α-methyl leucine (B10760876) amide can be treated with an L-enantioselective amino amidase from Mycobacterium neoaurum. nih.gov The enzyme selectively hydrolyzes the L-amide to the L-amino acid, leaving the D-amide unreacted. The resulting L-α-methyl-leucine and D-α-methyl-leucine amide can then be separated. nih.gov Similarly, enzymes like aminoacylase (B1246476) can be used to resolve N-acetylated racemic amino acids. google.com

Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid (or a derivative) with a single enantiomer of a chiral resolving agent, such as N-acetyl-L-leucine or a derivative of tartaric acid. google.com This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility). These salts can then be separated by fractional crystallization. After separation, the resolving agent is removed, yielding the pure enantiomers of the amino acid.

Chiral Chromatography: Racemic mixtures can also be resolved by chromatography using a chiral stationary phase (CSP). google.comresearchgate.net The enantiomers interact differently with the chiral environment of the CSP, causing them to travel through the column at different rates and allowing for their separation. researchgate.netresearchgate.net

Table 3: Comparison of Chiral Resolution Techniques for Amino Acids

| Technique | Principle | Example Resolving Agent/System | Advantages | Reference |

| Enzymatic Resolution | Enantioselective enzymatic hydrolysis of a derivative | L-amino amidase on DL-α-methyl leucine amide | High selectivity, mild conditions | nih.gov |

| Diastereomeric Salt Formation | Formation and separation of diastereomeric salts | N-acetyl-L-leucine, Tartaric acid derivatives | Scalable, well-established method | google.com |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Amylose-derived CSPs | High purity separation, analytical and preparative scale | google.comresearchgate.net |

Enantioselective Methodologies

Preparation of Derivatized α-Methyl-Leucine Analogs for Specialized Applications

The modification of α-methyl-leucine and its parent amino acid, leucine, into derivatized analogs is a critical area of chemical synthesis, enabling the development of advanced tools for chemical biology and pharmaceutical research. These specialized applications often require the introduction of unique functional groups that are not present in the natural amino acid structure. The following sections detail synthetic methodologies for creating photoreactive leucine derivatives and for homologating leucine to its β-amino acid variants, which possess distinct structural and biological properties.

Synthesis of Photoreactive Leucine Derivatives (e.g., Photo-Leucine)

Photoreactive amino acids are powerful tools for identifying and characterizing protein-protein interactions. wikipedia.orgwikipedia.org Analogs of leucine, such as L-Photo-leucine, are designed to be incorporated into proteins during synthesis and can be activated by UV light to form covalent crosslinks with nearby interacting molecules. wikipedia.org Photo-leucine contains a diazirine ring, a compact and highly reactive functional group that, upon photolysis, loses nitrogen gas to generate a reactive carbene intermediate. wikipedia.orgtandfonline.com This carbene can then insert into a wide range of chemical bonds in its immediate vicinity, effectively "trapping" transient or stable interactions. tandfonline.com

Several synthetic routes to photo-leucine have been developed to improve efficiency and yield.

Classic Synthesis: An early method for synthesizing photo-leucine involves the α-bromination of 4,4'-azi-pentanoic acid, followed by aminolysis to install the amino group. wikipedia.org This multi-step process begins by heating 4,4'-azi-pentanoic acid with thionyl chloride, followed by the addition of N-bromosuccinimide and hydrobromic acid. wikipedia.org The resulting crude 2-bromo-4,4'-azi-pentanoyl chloride is then hydrolyzed and purified before the final amination step. wikipedia.org

Improved Synthesis via Ozonolysis: A significant advancement in the synthesis of enantiomerically pure (S)-photo-leucine avoids a low-yield enzymatic resolution step found in earlier methods. acs.orgnih.gov This improved route starts with the ozonolysis of a commercially available precursor, followed by the formation of the critical diazirine ring. acs.orgnih.gov The resulting Boc-(S)-photo-leucine is a versatile intermediate that can be efficiently coupled into peptides or deprotected to yield the free amino acid. acs.org This pathway represents a substantial improvement over the original six-step synthesis. acs.orgnih.gov

The table below summarizes key aspects of different synthetic approaches to photo-leucine.

| Synthetic Approach | Starting Material | Key Features | Product/Intermediate | Reference |

| Classic Method | 4,4'-Azi-pentanoic acid | Involves α-bromination and aminolysis. | Racemic photo-leucine | wikipedia.org |

| From Levulinic Acid | Levulinic acid | Detailed, reproducible multi-step procedure. | DL-Photo-leucine | tandfonline.com |

| Improved Ozonolysis Route | Commercially available olefin | Ozonolysis followed by diazirine formation; avoids enzymatic resolution. | Boc-(S)-photo-leucine | acs.orgnih.gov |

Homologation to β-Amino Acid Variants of Leucine (e.g., β-Methyl-Leucine)

Homologation is a chemical process that extends a carbon chain by a specific unit, such as a methylene (B1212753) group (-CH2-). The conversion of α-amino acids into their corresponding β-amino acid analogs is a valuable strategy for creating novel peptide structures. rsc.org β-Amino acids have the amino group attached to the beta-carbon (the third carbon from the carboxyl group), in contrast to α-amino acids where it is on the alpha-carbon. numberanalytics.com This structural difference makes peptides composed of β-amino acids, known as β-peptides, resistant to enzymatic degradation by proteases, a highly desirable trait for therapeutic applications. rsc.org

The Arndt-Eistert homologation is a widely used and effective two-step method for this transformation. rsc.orgnumberanalytics.comnih.gov The process generally involves:

Activation of an N-protected α-amino acid.

Reaction with diazomethane (B1218177) to form a diazoketone intermediate.

Wolff rearrangement of the diazoketone, typically catalyzed by a silver salt (e.g., silver benzoate), to yield the β-amino acid. rsc.org

A key innovation in this process is the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a coupling agent for the first step. rsc.org This approach is cost-effective, allows for easy scale-up, and simplifies the removal of byproducts (CO₂ and t-butanol), offering an advantage over other coupling agents. rsc.org The homologation using Boc₂O proceeds with good yields and, crucially, without racemization of the chiral center. rsc.org

The table below presents research findings on the Arndt-Eistert homologation of various N-Boc-α-amino acids to their corresponding N-Boc-β-amino acid products using Boc₂O as the coupling agent.

| N-Boc-α-Amino Acid (Starting Material) | N-Boc-α-Aminoacyldiazomethane (Intermediate) Yield | N-Boc-β-Amino Acid (Final Product) Yield | Reference |

| Boc-Gly | 85% | 82% | rsc.org |

| Boc-L-Ala | 84% | 80% | rsc.org |

| Boc-L-Val | 82% | 80% | rsc.org |

| Boc-L-Leu | 85% | 81% | rsc.org |

| Boc-L-Ile | 83% | 78% | rsc.org |

| Boc-L-Phe | 88% | 84% | rsc.org |

While the Arndt-Eistert reaction is effective for producing β³-amino acids (where the side chain is on the third carbon), other methods have been developed for synthesizing β²-isomers (where the side chain is on the second carbon). acs.org One such strategy involves a Reformatsky reaction followed by the use of a Mannich-type iminium electrophile. acs.org These varied synthetic methodologies provide access to a diverse range of β-amino acid building blocks for constructing novel, stable peptidomimetics.

Incorporation of Boc α Methyl Dl Leucine into Peptide and Peptidomimetic Architectures

Methodologies for Peptide Coupling and Assembly

The incorporation of sterically hindered amino acids like Boc-alpha-methyl-DL-leucine presents unique challenges to standard peptide synthesis protocols. The quaternary α-center makes peptide bond formation notoriously difficult, often requiring optimized coupling conditions and specialized reagents to achieve satisfactory yields. delivertherapeutics.comrsc.org

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for assembling peptide chains by sequentially adding amino acids to a growing chain anchored to an insoluble resin support. rsc.orgiris-biotech.de The success of SPPS relies on the use of temporary protecting groups for the α-amino group of the incoming amino acid. The two most dominant strategies are based on the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. iris-biotech.deslideshare.net

The principle of orthogonality is critical when designing complex syntheses. slideshare.net It allows for the selective removal of one type of protecting group without affecting another. The Boc and Fmoc strategies are truly orthogonal; the Fmoc group is removed with a base (commonly piperidine), while the Boc group is cleaved with a mild acid (like trifluoroacetic acid, TFA), conditions to which the other group is stable. iris-biotech.de

This compound is inherently designed for the Boc-SPPS strategy. In this approach, the N-terminal Boc group is removed with TFA before the next amino acid is coupled. chempep.comnih.gov However, its integration into the more common Fmoc-SPPS workflow is also feasible, provided the appropriate derivative, Fmoc-α-methyl-DL-leucine, is used. The Boc group in "this compound" would typically serve as a permanent protecting group if incorporated into an Fmoc-based synthesis, or more commonly, it is the temporary Nα-protecting group in a Boc-based synthesis.

Coupling hindered α,α-disubstituted amino acids in either SPPS strategy often results in poor yields under standard conditions. rsc.org To overcome this, researchers have developed more potent activation methods and specialized coupling reagents. For instance, phosphonium (B103445) and uronium salt-based reagents are frequently employed to facilitate the difficult coupling of these bulky residues. rsc.orgresearchgate.net In some cases, extended coupling times or "double coupling" steps, where the coupling reaction is performed twice, are necessary to drive the reaction to completion. delivertherapeutics.com

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

|---|---|---|

| Nα-Protecting Group | Boc (tert-butoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Nα-Deprotection Condition | Acid-labile (e.g., TFA) chempep.com | Base-labile (e.g., Piperidine) iris-biotech.de |

| Side-Chain Protection | Generally Benzyl (Bzl) based | Generally tert-Butyl (tBu) based |

| Final Cleavage from Resin | Strong acid (e.g., anhydrous HF) iris-biotech.de | Strong acid (e.g., TFA) iris-biotech.de |

| Advantages for Hindered Residues | Often shows better results for "difficult sequences". nih.gov | Milder Nα-deprotection; greater availability of non-canonical building blocks. iris-biotech.deiris-biotech.de |

| Orthogonality | Considered less orthogonal as both Nα and side-chain groups are acid-labile, relying on different acid strengths for selectivity. rsc.orgiris-biotech.de | Considered truly orthogonal due to distinct base vs. acid lability for deprotection steps. |

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), offers an alternative where reactions are carried out in a homogenous solution. researchgate.netsci-hub.se This method is particularly suitable for the large-scale production of shorter peptides. sci-hub.se For solution-phase strategies, the Boc/Bzl (benzyl) protecting group combination is often preferred. researchgate.netbachem.com

In this approach, this compound can be coupled with another amino acid or peptide fragment in solution. The purification of the product after each step is typically achieved by extraction or crystallization. The urethane (B1682113) moiety of the N-terminal Boc group helps to reduce the risk of epimerization (racemization at the chiral center) during the activation step. researchgate.net The removal of the Boc group is generally accomplished using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). researchgate.net

As with SPPS, the steric bulk of this compound necessitates robust coupling reagents to form the amide bond efficiently.

| Reagent Class | Examples | Notes |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Often used with additives like HOBt or Oxyma to suppress side reactions and reduce epimerization. rsc.org |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly efficient activators, particularly for sterically hindered couplings. researchgate.net |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU | Very common in SPPS; known for rapid and efficient couplings. researchgate.netresearchgate.net |

| Other | PyNTP (3-nitro-1,2,4-triazol-1-yltris(pyrrolidin-1-yl)phosphonium hexafluorophosphate) | Reported for coupling successive Aib residues, another hindered amino acid. rsc.org |

Compatibility with Solid-Phase Peptide Synthesis (SPPS) Strategies (Boc/Fmoc Orthogonality)

Influence on Peptide Backbone and Side-Chain Engineering

The primary reason for incorporating α-methylated amino acids is to exert precise control over the peptide's conformational properties. The substitution of the α-hydrogen with a methyl group introduces significant structural constraints. nih.govenamine.net

The presence of the α-methyl group in this compound dramatically restricts the conformational freedom of the peptide backbone. nih.gov The allowable values for the phi (Φ) and psi (Ψ) dihedral angles, which define the backbone conformation, are severely limited compared to those of a standard amino acid. This steric hindrance favors the formation of specific secondary structures, most notably helical conformations such as the 3₁₀-helix and the α-helix. rsc.orgnih.gov The α-methyl group effectively locks the peptide bond into a preferred orientation, promoting the intramolecular hydrogen bonding patterns that define these helical structures. nih.gov

Furthermore, this increased structural rigidity and steric bulk can enhance the peptide's resistance to proteolytic degradation. nih.gov Protease enzymes often recognize and cleave specific peptide sequences. The steric hindrance provided by the α-methyl group can prevent the peptide from fitting into the enzyme's active site, thereby suppressing cleavage and increasing the peptide's in vivo half-life. nih.gov

This compound is a member of the broader class of α,α-dialkyl (or α,α-disubstituted) glycines. nih.govresearchgate.net These non-canonical amino acids are powerful tools in peptide design for inducing and stabilizing specific secondary structures. scispace.comunibo.it The simplest member of this class, α-aminoisobutyric acid (Aib), is well-known for its strong propensity to induce helical structures. rsc.orgupc.edu

By strategically placing α,α-dialkyl glycine (B1666218) residues like α-methyl-leucine within a peptide sequence, chemists can engineer peptides with well-defined three-dimensional shapes. researchgate.net This is crucial for designing molecules that can mimic the structure of a protein's active site or interfere with protein-protein interactions. uq.edu.au The incorporation of these motifs is a widely used strategy for modifying the conformation, biological activity, and pharmacological profile of peptides. scispace.com The synthesis of peptides containing these motifs can be challenging, but methods like the Ugi–Passerini reaction have been explored as alternative strategies for their preparation. rsc.org

Modulation of Steric Hindrance within Peptide Chains

Applications in the Rational Design of Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability, better bioavailability, and increased potency. nih.govupc.edu Non-canonical amino acids are fundamental building blocks for creating peptidomimetics. nih.govsigmaaldrich.com

The incorporation of this compound is a key strategy in this field. By replacing a natural leucine (B10760876) residue with its α-methylated counterpart, a designer can introduce conformational constraints that lock the peptidomimetic into a bioactive shape. enamine.netmdpi.com This pre-organization can lead to a higher binding affinity for the biological target, as less conformational entropy is lost upon binding.

The enhanced proteolytic stability conferred by the α-methyl group is another significant advantage in drug design. enamine.net Many potential peptide-based drugs fail due to rapid degradation by proteases in the body. The use of α,α-disubstituted amino acids is a proven method to overcome this limitation, leading to molecules with more favorable pharmacokinetic profiles. unibo.it Asymmetrical α,α-dialkyl glycines, such as α-methyl-D-leucine (MDL), have been specifically investigated for their role in controlling secondary structures and generating new bioactive peptides. nih.govresearchgate.net

Strategies for Modulating Biological Activity and Receptor Selectivity

The introduction of Boc-α-methyl-DL-leucine into a peptide sequence is a powerful strategy to influence its biological activity and receptor selectivity. The α-methyl group introduces steric hindrance that can significantly alter the peptide's interaction with its biological target. This modification can lead to either enhanced or diminished binding affinity, depending on the specific receptor and the location of the substitution.

One of the key effects of α-methylation is the restriction of the conformational freedom of the peptide backbone. nih.gov This can lock the peptide into a bioactive conformation, thereby increasing its potency. For instance, α-methylated amino acids are known to promote the formation of helical structures within peptides. nih.gov This is particularly relevant for peptides that need to adopt an α-helical conformation to bind to their target, such as apolipoprotein A-I mimetic peptides, where increased helicity can lead to improved cholesterol efflux potential. nih.gov

Furthermore, the incorporation of α-methylated amino acids can enhance a peptide's resistance to enzymatic degradation. rsc.org Proteases, which are enzymes that break down peptides, often recognize and cleave specific peptide bonds. The steric bulk of the α-methyl group can hinder the approach of these enzymes, thereby increasing the peptide's metabolic stability and prolonging its therapeutic effect. rsc.org

The modulation of receptor selectivity is another critical aspect. By altering the three-dimensional shape of a peptide, the introduction of Boc-α-methyl-DL-leucine can fine-tune its binding preference for different receptor subtypes. This is crucial for developing drugs with fewer side effects, as it allows for the targeted engagement of a specific receptor while avoiding others. upc.edu Research on opioid peptides, for example, has shown that conformational constraints can significantly influence selectivity for different opioid receptors. mdpi.com

The use of unnatural amino acids, including α-methylated versions, is a common strategy to create peptidomimetics with improved drug-like properties such as enhanced stability and bioavailability.

Table 1: Impact of α-Methylation on Peptide Properties

| Property | Effect of α-Methylation | Rationale |

|---|---|---|

| Biological Activity | Can be enhanced or modulated | Restriction of conformational freedom can lead to a more bioactive conformation. nih.gov |

| Receptor Selectivity | Can be improved | Altered 3D structure can favor binding to a specific receptor subtype. upc.edu |

| Proteolytic Stability | Increased | Steric hindrance from the α-methyl group protects against enzymatic cleavage. rsc.org |

| Secondary Structure | Promotes helical formation | The α-methyl group restricts bond angles, favoring helical structures. nih.gov |

Role in Constructing Conformationally Constrained Peptide Scaffolds

The creation of conformationally constrained peptide scaffolds is a fundamental approach in the design of peptidomimetics. upc.edu Boc-α-methyl-DL-leucine is a valuable building block in this endeavor due to its ability to impose significant conformational restrictions on the peptide backbone.

This rigidity is highly desirable in drug design as it can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its receptor and thus increasing binding affinity. researchgate.net The introduction of α,α-dialkylated amino acids, a class to which α-methyl-leucine belongs, is a well-established method for inducing specific secondary structures like β-turns or helical motifs. upc.edu For example, α-methylphenylalanine and α-methylleucine have been shown to influence the screw sense of helices. upc.edu

Furthermore, the incorporation of such constrained amino acids is a key strategy in the development of stapled peptides. mdpi.com While hydrocarbon stapling typically involves olefin-containing amino acids, the principle of using conformationally restricted residues to stabilize α-helical structures is the same. mdpi.com The inherent helix-inducing properties of α-methylated amino acids can complement or even be an alternative to other stabilization techniques. mdpi.com

The use of conformationally constrained scaffolds is not limited to enhancing receptor binding. It also plays a crucial role in improving other pharmacokinetic properties. A more rigid and compact structure can lead to better membrane permeability and increased resistance to proteolysis, both of which are critical for the development of orally available peptide drugs. mdpi.com

Table 2: Research Findings on Conformationally Constrained Peptides

| Research Area | Finding | Significance | Reference |

|---|---|---|---|

| Apolipoprotein A-I Mimetics | Incorporation of α-methylated amino acids increases helicity and cholesterol efflux potential. | Demonstrates the role of conformational constraint in enhancing biological function. | nih.gov |

| Opioid Peptides | Conformational restriction through modifications like cyclization and α-methylation improves receptor selectivity and stability. | Highlights the importance of a rigid scaffold for achieving desired pharmacological profiles. | mdpi.com |

| General Peptidomimetics | α-substitution is a key strategy to induce local constraints and specific secondary structures (e.g., β-turns, helices). | Provides a fundamental tool for rational drug design by controlling peptide conformation. | upc.edu |

| Stapled Peptides | Macrocyclization, often involving conformationally restricted amino acids, stabilizes α-helical structures and improves drug-like properties. | Shows a powerful application of conformational constraint in creating potent and stable peptide therapeutics. | mdpi.com |

Conformational Analysis and Structural Elucidation of Boc α Methyl Dl Leucine Containing Systems

Spectroscopic Methodologies for Conformational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihedral Angle Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution. acs.org For peptides, NMR provides crucial information on dihedral angles (φ and ψ), which define the backbone conformation. diva-portal.org

Key NMR parameters for conformational analysis include:

Nuclear Overhauser Effect (NOE): The NOE is a phenomenon that allows for the determination of through-space distances between protons that are close to each other (typically ≤ 6 Å). acs.org The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two interacting nuclei. acs.org In the context of Boc-α-methyl-DL-leucine containing peptides, NOEs observed between the CαH of one residue and the NH of the subsequent residue can provide evidence for specific turn structures, such as β-turns. nih.gov

Scalar Coupling Constants (J-couplings): Three-bond scalar coupling constants, particularly ³J(HN,Hα), are related to the intervening dihedral angle φ through the Karplus equation. diva-portal.org The magnitude of this coupling can help to restrain the possible values of the φ angle, providing insight into the backbone conformation. diva-portal.org

Chemical Shifts: The chemical shifts of amide protons are sensitive to their local environment, including their involvement in hydrogen bonding. Temperature and solvent dependence of NH chemical shifts can indicate which protons are solvent-shielded, often due to participation in intramolecular hydrogen bonds that stabilize folded structures. nih.gov

The introduction of the α-methyl group in α-methylleucine significantly restricts the sterically allowed regions of the Ramachandran map, primarily to the helical regions (φ ≈ ±60 ± 20°, ψ ≈ ±30 ± 20°). nih.gov This constraint simplifies the conformational analysis, as the number of accessible conformations is dramatically reduced. nih.gov Studies on peptides containing the related α-aminoisobutyric acid (Aib), which also has geminal methyl groups, have shown that these residues strongly promote helical or β-turn structures. nih.govnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy for Amide Conformation

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the secondary structure of peptides by analyzing their vibrational modes. The amide bonds that form the peptide backbone give rise to several characteristic absorption bands, the most informative of which for conformational analysis is the Amide I band. scirp.org

Amide I Band: This band, appearing in the 1600–1700 cm⁻¹ region, is primarily due to the C=O stretching vibration of the amide group. scirp.org Its precise frequency is highly sensitive to the peptide's secondary structure and hydrogen-bonding patterns. scirp.org

α-helical structures typically show an Amide I band around 1650–1658 cm⁻¹. scirp.orgnih.gov

β-sheet conformations exhibit a strong band between 1620 cm⁻¹ and 1640 cm⁻¹, often with a weaker component around 1685 cm⁻¹. scirp.org

β-turns are associated with bands at approximately 1660-1685 cm⁻¹.

Amide II Band: Located around 1510–1580 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. scirp.orgrsc.org It is also conformationally sensitive. scirp.org

In studies of Boc-protected amino acids and peptides, the FTIR spectrum also shows characteristic bands for the Boc protecting group itself. For instance, the carbamate (B1207046) C=O stretch appears in the range of 1613–1673 cm⁻¹, and the tertiary butyl group shows absorptions around 1365–1380 cm⁻¹. nih.govnih.gov For peptides containing α,α-disubstituted amino acids, FTIR analysis has been instrumental in confirming the presence of folded structures like 3₁₀-helices. rsc.org The hydrogen-bonding patterns within these structures directly influence the Amide I frequencies. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Associated Conformation |

|---|---|---|

| Amide I (C=O stretch) | 1650-1658 | α-Helix |

| Amide I (C=O stretch) | 1620-1640 | β-Sheet |

| Amide I (C=O stretch) | 1660-1685 | β-Turn |

| Amide II (N-H bend, C-N stretch) | 1510-1580 | Conformationally Sensitive |

| Boc (C=O carbamate) | 1613-1673 | N/A |

| Boc (C(CH₃)₃) | 1365-1380 | N/A |

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides the most definitive and high-resolution picture of a molecule's conformation in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density, and thus the atomic arrangement, can be constructed. diva-portal.org

For peptides containing conformationally constrained amino acids like Boc-α-methyl-DL-leucine, crystal structures are invaluable for precisely determining backbone and side-chain torsion angles, as well as intramolecular hydrogen bonding patterns. nih.gov Studies on related peptides containing α-aminoisobutyric acid (Aib) have revealed detailed solid-state structures, including various types of β-turns and helices. nih.gov For example, the peptide Boc-L-Met-Aib-L-Phe-OMe was found to adopt a type-II β-turn in the solid state, with specific φ and ψ angles for each residue. nih.gov

The process can sometimes be challenging if suitable single crystals cannot be obtained. In such cases, powder X-ray diffraction (PXRD) can be used, often in combination with solid-state NMR and computational modeling, to solve the crystal structure. rsc.org The crystallographic data not only reveals the conformation of a single molecule but also provides insights into intermolecular interactions within the crystal lattice.

| Peptide Fragment | Residue | φ (phi) Angle (°) | ψ (psi) Angle (°) | Observed Conformation | Reference |

|---|---|---|---|---|---|

| Boc-L-Met-Aib-L-Phe-OMe | Met | -51.8 | 139.5 | Type-II β-turn | nih.gov |

| Boc-L-Met-Aib-L-Phe-OMe | Aib | 58.1 | 37.0 | ||

| Boc-(Aib-Ala-Leu)₃-Aib-OMe | Aib | -54 | -40.3 | 3₁₀-helix | pepengine.in |

| Boc-(Aib-Ala-Leu)₃-Aib-OMe | Ala | -62.8 | -23.4 | ||

| Boc-(Aib-Ala-Leu)₃-Aib-OMe | Leu | -101.8 | 15.2 |

Computational Approaches to Conformational Space Exploration

Computational methods are essential for exploring the full range of possible conformations of a molecule and for understanding the energetic factors that govern its structure and dynamics.

Molecular Dynamics Simulations for Dynamic Conformational Landscapes

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the conformational landscape and identify the most populated and energetically favorable states. nih.gov

MD simulations are particularly useful for:

Exploring Conformational Flexibility: They can reveal how different parts of the molecule move and fluctuate, providing insights that are not available from static experimental structures. nih.gov

Simulating Environmental Effects: MD simulations explicitly include solvent molecules, allowing for the study of how the environment influences peptide conformation.

Refining Experimental Structures: MD simulations can be used in conjunction with experimental data from NMR or X-ray crystallography to generate refined structural ensembles that are consistent with the experimental restraints. nih.gov

Quantum Chemical Calculations for Energetic Conformations

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, offer a highly accurate way to determine the energies of different molecular conformations. nih.gov Methods like Density Functional Theory (DFT) can be used to optimize the geometry of a molecule and calculate its electronic structure and energy. nih.govacs.org

Key applications of QC calculations in conformational analysis include:

Determining Relative Energies: QC can be used to calculate the relative energies of different conformers (e.g., α-helix vs. β-turn), helping to identify the most stable structures. acs.org For instance, DFT calculations have been used to show that for certain peptidomimetics, an α-helix conformation is energetically more favorable than a β-turn, a result that can differ from less accurate molecular mechanics methods. acs.org

Analyzing Intramolecular Interactions: These methods can provide detailed information about the nature of hydrogen bonds and other non-covalent interactions that stabilize a particular conformation. unirioja.es

Predicting Spectroscopic Properties: QC calculations can predict spectroscopic parameters, such as NMR chemical shifts or IR vibrational frequencies, which can then be compared with experimental data to validate the computed conformation. unirioja.es

By performing QC calculations on different possible conformations of a Boc-α-methyl-DL-leucine-containing system, researchers can construct a detailed potential energy surface and gain a fundamental understanding of the factors driving its conformational preferences. wuxiapptec.com

Impact on Induced Secondary Structure Elements in Peptides

The incorporation of α,α-disubstituted amino acids (αα-AAs), such as Boc-α-methyl-DL-leucine, into peptide chains profoundly restricts the available conformational space of the backbone. This steric constraint, often referred to as the Thorpe-Ingold effect, significantly influences the propensity of the peptide to adopt specific, well-defined secondary structures. Unlike standard α-amino acids, which possess a wider range of allowable Ramachandran (φ, ψ) angles, αα-AAs guide the peptide to fold into conformations that can accommodate their bulky, geminal disubstitution at the α-carbon. This section explores the specific impact of these constrained residues on the formation of helical structures, β-turns, and complex foldamer architectures.

α-Helical and 3₁₀-Helical Propensities

The introduction of α,α-disubstituted amino acids is a widely recognized strategy for enhancing the helicity of peptides. mdpi.com These residues, particularly the achiral α-aminoisobutyric acid (Aib), a close analogue of α-methyl-leucine, are known to be potent helix inducers. explorationpub.com The restriction they impose on the backbone torsion angles (φ, ψ) steers the peptide chain towards the helical regions of the Ramachandran plot.

Peptides incorporating αα-AAs can adopt various helical arrangements, including the canonical α-helix, the tighter 3₁₀-helix, and mixed or distorted helical structures. explorationpub.com The 3₁₀-helix, characterized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3, is often favored in shorter peptide sequences. explorationpub.comnih.gov In contrast, the α-helix involves a hydrogen bond between residue i and residue i+4. nih.gov For short peptides, the 3₁₀-helix can be more stable as it allows for a greater number of intramolecular hydrogen bonds for a given length. explorationpub.com

Research on peptides containing αα-AAs has demonstrated a length-dependent transition from a 3₁₀-helix to an α-helix. explorationpub.com Shorter peptides predominantly adopt a 3₁₀-helical conformation, while longer sequences tend to favor the α-helix, which is generally more stable in proteins. explorationpub.comwikipedia.org The precise conformational preference is also influenced by the specific side chains of the αα-AA and the surrounding amino acids. For instance, studies on oligo-L-leucine peptides incorporating α-carbocyclic α,α-disubstituted α-amino acids have shown a preference for right-handed 3₁₀-helical structures, as confirmed by X-ray crystallography. mdpi.com The chirality of the residue can also play a role; D-leucine, for example, shows a strong propensity for helical conformations within linear peptides. tandfonline.com

The table below summarizes the ideal geometric parameters for right-handed α-helices and 3₁₀-helices, which are the conformations strongly promoted by the inclusion of residues like α-methyl-leucine.

| Geometry Attribute | α-Helix | 3₁₀-Helix |

| Residues per Turn | 3.6 | 3.0 |

| Translation per Residue | 1.5 Å (0.15 nm) | 2.0 Å (0.20 nm) |

| Hydrogen Bonding Pattern | i → i+4 | i → i+3 |

| Ideal Torsion Angles (φ, ψ) | -63°, -42° | -57°, -30° |

| Data derived from standard protein secondary structure definitions and related studies. mdpi.comwikipedia.org |

Formation and Stabilization of β-Turns

Beyond promoting helicity, Cα,α-tetrasubstituted amino acids are effective inducers and stabilizers of β-turns. acs.org A β-turn is a crucial secondary structure element that reverses the direction of the polypeptide chain, typically involving four amino acid residues. nih.gov This structure is stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). acs.org

The incorporation of a sterically demanding residue like α-methyl-leucine, particularly at the i+1 or i+2 positions of a turn sequence, can bias the conformational equilibrium toward the folded β-turn structure. acs.org This is because the restricted main-chain dihedral angles of the αα-AA are highly compatible with the torsional requirements of a turn. Systematic studies on tetrapeptide models have shown that incorporating a constrained amino acid is one of the most common and effective strategies for stabilizing β-turns. acs.org

For example, X-ray diffraction studies of designed peptides have confirmed the presence of β-hairpin conformations nucleated by a defined β-turn segment. nih.gov The stability and type of the turn (e.g., Type I, II, II') are dictated by the specific residues within the four-position sequence. The ability of αα-AAs to act as turn-inducers is a fundamental principle in the design of peptidomimetics that aim to replicate the folded structures of biologically active peptides. nih.gov

The table below presents torsion angle data for a β-hairpin peptide, illustrating the conformational parameters involved in a turn structure that can be stabilized by constrained residues.

| Torsion Angle | Molecule A | Molecule B |

| ψ₃ | -169° | -132° |

| ψ₅ | 141° | 174° |

| φ₆ | -97° | -130° |

| Torsion angles for two independent molecules (A and B) of the peptide Boc-Leu-βPhe-Val-DPro-Gly-Leu-βPheVal-OMe in the crystal, highlighting differences in the backbone preceding and following the turn. nih.gov |

Control over Hybrid Peptide Foldamer Architectures

Foldamers are synthetic oligomers that adopt well-defined, folded conformations, mimicking the complex three-dimensional structures of biopolymers like proteins. The use of non-canonical amino acids, including αα-AAs and β- or δ-amino acids, is central to the design of novel foldamer architectures. researchgate.netnih.gov By incorporating residues such as α-methyl-leucine into sequences with other non-natural building blocks, chemists can exert precise control over the resulting supramolecular structure.

The combination of α-amino acids with other types of residues, such as β-amino acids, leads to the formation of hybrid peptides. These hybrids can access unique helical and sheet-like structures not seen in natural peptides. nih.gov For example, studies on α/δ-hybrid peptides have revealed the formation of novel 13/11-mixed helical patterns, which are stabilized by the specific conformational preferences of the constituent residues. researchgate.net Similarly, peptides with a repeating α-α-β pattern have been shown to adopt conformations that are structurally related to the α-helix but feature the β-amino acid residues aligned along one face. nih.gov

The ability to control these architectures allows for the creation of molecular scaffolds that can present functional groups in precise spatial arrangements. nih.gov This has led to the development of foldamers capable of specific molecular recognition, binding to proteins, nucleic acids, and other biological targets. nih.govnih.gov The steric constraints provided by α-methyl-leucine can serve as a powerful tool in directing the folding of these hybrid systems, helping to lock the oligomer into a desired, predictable conformation. nih.gov

| Hybrid Peptide Type | Resulting Secondary Structure | Hydrogen Bonding |

| α/β-Peptides | 14-Helix (from β³-amino acids) | i → i+3 |

| α/β-Peptides | 11-Helix (from α-α-β sequences) | i → i+3 (10- or 11-atom rings) |

| α/δ-Peptides | 13/11-Mixed Helix | 13- and 11-membered H-bonds |

| This table summarizes novel secondary structures observed in hybrid peptide foldamers containing non-canonical amino acids. researchgate.netnih.gov |

Advanced Analytical Methodologies for Characterization and Quantitative Analysis

Chromatographic Techniques for Separation, Purity, and Isomeric Resolution

Chromatography is the cornerstone for separating Boc-alpha-methyl-DL-leucine from reaction byproducts, starting materials, and its own stereoisomers. The choice of technique depends on the specific analytical goal, whether it is routine purity assessment or complex isomeric resolution.

HPLC and its advanced counterpart, UHPLC, are the most widely used techniques for the analysis of N-protected amino acids due to their versatility and high separation efficiency. lcms.cz For a chiral compound like this compound, the primary challenge is the separation of its D- and L-enantiomers.

Chiral Stationary Phases (CSPs): The resolution of enantiomers is typically achieved using CSPs. Several types of CSPs have proven effective for separating N-protected amino acids. sigmaaldrich.comphenomenex.com

Macrocyclic Glycopeptide CSPs: Columns based on glycopeptides like teicoplanin (e.g., CHIROBIOTIC T) are highly effective. sigmaaldrich.com They can operate in multiple mobile phase modes—reversed-phase, polar ionic, and normal-phase—providing broad selectivity for resolving the enantiomers of N-Boc amino acids. sigmaaldrich.com

Cyclodextrin-Based CSPs: These phases separate enantiomers based on the formation of inclusion complexes with the cyclodextrin (B1172386) cavity. mdpi.com

Quinine-Based CSPs: Chiral selectors based on quinine (B1679958) and its derivatives, often used in anion-exchange mode, are suitable for separating acidic compounds like N-protected amino acids. acs.org

UHPLC for Enhanced Performance: UHPLC systems utilize columns with sub-2 µm particles, offering significant improvements in resolution, speed, and sensitivity over traditional HPLC. lcms.cz This is particularly advantageous for resolving closely eluting isomers or for high-throughput analysis. A study demonstrated that a tandem column approach in UHPLC, combining two different core-shell chiral columns, could baseline separate 24 pairs of derivatized amino acid enantiomers in under three minutes. acs.org Such a strategy could be highly effective for the robust analysis of this compound.

| Parameter | HPLC Condition | UHPLC Condition |

| Column | CHIROBIOTIC T, 250 x 4.6 mm, 5 µm | Quinine-based Core-Shell, 50 x 3.0 mm, 2.7 µm |

| Mobile Phase | Hexane/Ethanol/Acetic Acid (e.g., 90:10:0.1 v/v/v) | Acetonitrile/Ammonium Formate Buffer Gradient |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210-220 nm | UV or Mass Spectrometry (MS) |

| Advantage | Robust, widely available methods for N-Boc amino acids. sigmaaldrich.com | Faster analysis, higher resolution, and sensitivity. acs.orglcms.cz |

A comparative table of typical starting conditions for HPLC and UHPLC analysis of a Boc-protected amino acid.

Gas chromatography is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. Amino acids, being non-volatile, must be chemically modified into volatile derivatives prior to GC analysis. For this compound, this would involve a multi-step derivatization process.

First, the acid-labile Boc group would likely be removed. Subsequently, a two-step derivatization is common:

Esterification: The carboxylic acid group is converted to an ester, for example, a methyl or heptafluorobutyl ester. researchgate.net

Acylation: The newly freed amine group is acylated, often with a fluorinated anhydride (B1165640) like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA), to create a volatile N(O)-acyl alkyl ester derivative. researchgate.netnih.govgcms.cz

Once derivatized, the enantiomers can be separated on a chiral capillary column, such as one coated with a cyclodextrin derivative or a chiral amino acid derivative (e.g., Chirasil-Val). researchgate.netuni-muenchen.de GC-MS is frequently used for detection, providing both separation and mass information for confident identification. nih.gov

| Step | Reagent | Purpose |

| 1. Deprotection (Optional) | Trifluoroacetic Acid (TFA) | Removal of the Boc protecting group. |

| 2. Esterification | 2 M HCl in Methanol or Heptafluorobutanol (HFBOH) | Converts the carboxylic acid to a volatile ester. researchgate.net |

| 3. Acylation | Pentafluoropropionic Anhydride (PFPA) | Converts the amine group to a volatile amide. nih.gov |

| 4. GC Separation | Chirasil-L-Val Capillary Column | Resolves the D- and L-enantiomers of the derivative. researchgate.net |

A table outlining the typical derivatization and analysis strategy for GC-based enantiomeric separation.

For highly complex samples where single-dimension chromatography may not provide adequate resolution, two-dimensional liquid chromatography (2D-LC) offers vastly increased peak capacity. In a 2D-LC system, fractions from the first dimension column are systematically transferred to a second dimension column with a different separation mechanism.

A powerful combination for analyzing a sample containing this compound would be:

First Dimension (1D): A reversed-phase (RP) C18 column to separate compounds based on hydrophobicity. This would separate the target compound from more polar or more non-polar impurities.

Second Dimension (2D): A chiral stationary phase (CSP) column to resolve the enantiomers (D- and L-forms) collected from the first dimension.

This approach is particularly useful for analyzing trace amounts of one enantiomer in the presence of a large excess of the other, or for separating the target compound from isomeric byproducts in a crude synthesis mixture. mdpi.com

Gas Chromatography (GC) for Volatile Derivatives

Mass Spectrometry (MS) for Structural Confirmation and Precise Quantification

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of synthesized compounds. When coupled with a chromatographic inlet (LC-MS or GC-MS), it provides both separation and identification in a single analysis.

ESI is a soft ionization technique that is ideal for analyzing polar and thermally labile molecules like protected amino acids. It typically generates protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ in positive ion mode, or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound (C12H23NO4, Molecular Weight: 245.32), this allows for unambiguous confirmation of its molecular mass.

Tandem mass spectrometry (MS/MS) provides structural information through collision-induced dissociation (CID). The fragmentation of Boc-protected amino acids and peptides is well-characterized. nih.gov

A characteristic neutral loss of 100 Da, corresponding to the entire Boc group (C5H8O2), is common.

Another frequent fragmentation is the loss of isobutylene (B52900) (C4H8) with a mass of 56 Da, leaving a carbamic acid residue which can then lose CO2 (44 Da).

The presence of the alpha-methyl group will influence the fragmentation pathways compared to natural leucine (B10760876), providing a unique fingerprint for structural confirmation. rsc.org

| Ion | Calculated m/z | Description |

| [M+H]⁺ | 246.17 | Protonated molecular ion. |

| [M+Na]⁺ | 268.15 | Sodium adduct of the molecular ion. |

| [M-C4H8+H]⁺ | 190.11 | Fragment ion after loss of isobutylene (56 Da). |

| [M-Boc+H]⁺ | 146.12 | Fragment ion after loss of the Boc group (100 Da); corresponds to protonated α-methyl-leucine. |

A table of expected m/z values for this compound in positive ion ESI-MS.

ToF-SIMS is a highly surface-sensitive analytical technique used to determine the elemental and molecular composition of the outermost few nanometers of a solid surface. While not typically used for bulk analysis of a pure compound, it is extremely powerful for analyzing surfaces on which peptides, potentially containing non-natural amino acids like this compound, have been immobilized. researchgate.net This is relevant in applications such as solid-phase peptide synthesis, where monitoring the coupling of protected amino acids to a resin support is critical, and in the analysis of peptide microarrays. dntb.gov.ua

ToF-SIMS analysis bombards the surface with a primary ion beam, causing the ejection of secondary ions from the surface, which are then analyzed by a time-of-flight mass spectrometer. The resulting mass spectrum consists of low-mass fragments characteristic of the surface molecules. nih.gov While full molecular ions of large peptides are not typically observed, characteristic fragment ions from the amino acid residues can be identified. researchgate.netnih.gov For a peptide containing a Boc-alpha-methyl-leucyl residue, ToF-SIMS could detect fragments related to the isobutyl side chain and potentially ions indicative of the Boc protecting group if it remains. The interpretation of complex ToF-SIMS spectra from protein and peptide surfaces often benefits from multivariate analysis techniques like Principal Component Analysis (PCA) to identify distinguishing fragmentation patterns. nih.govacs.org

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis of Peptides

Stereochemical Analysis of Enantiomers and Diastereomers

Since this compound is a racemic mixture (containing both D and L enantiomers), its stereochemical analysis is crucial. This involves separating and quantifying the individual stereoisomers.

Direct chiral separation can be achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). CSPs create a chiral environment where enantiomers form transient, diastereomeric complexes with different stabilities, leading to different retention times. For N-protected amino acids like this compound, several types of CSPs are effective.

Macrocyclic Glycopeptide CSPs: Phases like teicoplanin (e.g., CHIROBIOTIC T) are versatile and can separate a wide range of underivatized and N-derivatized amino acids. sigmaaldrich.comchromatographytoday.com They are compatible with LC-MS, making them highly suitable for modern analytical workflows. chromatographytoday.com

Crown Ether CSPs: These are particularly effective for separating primary amino acids. chromatographytoday.commdpi.com

Ligand Exchange CSPs: These columns utilize a bonded D- or L-amino acid and a mobile phase containing a metal ion (e.g., CuSO₄) to achieve separation. chromatographytoday.com

Table 2: Chiral Stationary Phases (CSPs) for Amino Acid Enantioseparation

| CSP Type | Principle | Applicability to Boc-Amino Acids | Reference |

|---|---|---|---|

| Macrocyclic Glycopeptide | Forms multiple hydrogen bonds, π-π interactions, and steric interactions. | High. Effective for N-Boc, FMOC, and CBZ protected amino acids. | sigmaaldrich.com |

| Pirkle-type (Brush-type) | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. | High. Designed for derivatized compounds. | sigmaaldrich.com |

| Polysaccharide-based | Forms inclusion complexes and interacts via hydrogen bonds and dipole forces. | Moderate to High. Broad applicability. | nih.gov |

| Ligand Exchange | Forms diastereomeric metal complexes with the analyte. | Low. Primarily for free amino acids. | chromatographytoday.com |

An alternative, indirect approach to chiral separation involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA). researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physicochemical properties, they can be separated on standard, achiral chromatography columns (both LC and GC). researchgate.net

The amino group of leucine is the primary target for derivatization, although the Boc group in this compound already protects this position. For the underlying DL-leucine, several CDAs are widely used:

Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide reacts with the amino group to form diastereomers that can be separated by reversed-phase HPLC. nih.govmdpi.com

GITC: 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate is another effective CDA for amino acids. nih.gov

FLEC: (+)-1-(9-Fluorenyl)ethyl chloroformate reacts with amines to form highly fluorescent derivatives, enhancing detection sensitivity. mdpi.com

OPA-IBLC: o-Phthalaldehyde/isobutyryl-L-cysteine is used to form fluorescent diastereomeric isoindoles. nih.gov

For gas chromatography (GC), derivatization is necessary to make the amino acids volatile. This typically involves esterification of the carboxyl group followed by acylation of the amino group. cat-online.com For α,α-dialkylated amino acids like alpha-methyl-leucine, stable derivatives such as N-trifluoroacetyl-O-methyl esters can be formed and resolved using enantioselective GC. nih.gov

Stable Isotope Labeling (SIL) is a powerful strategy for accurate and precise quantification in mass spectrometry. researchgate.net In the context of enantiomeric analysis, this can be applied in several ways. One common method is isotope-dilution mass spectrometry (IDMS), where a known quantity of a stable isotope-labeled version of the analyte is added to the sample as an internal standard. d-nb.info For this compound, this would involve synthesizing, for example, this compound-(¹³C₆, ¹⁵N) to serve as the standard.

A more advanced strategy involves using isotopic derivatization reagents. A sample containing the enantiomers can be split into two, with each half being derivatized by a "light" or "heavy" (isotope-labeled) version of a chiral derivatizing agent. researchgate.net After derivatization, the samples are combined and analyzed by LC-MS. The relative peak intensities of the light and heavy diastereomeric pairs allow for precise relative quantification of the D and L enantiomers across different samples, correcting for matrix effects and variations in ionization efficiency. researchgate.net

For example, the Stable Isotope N-phosphoryl Amino Acids Labeling (SIPAL) strategy uses light (¹⁶O₂) and heavy (¹⁸O₂) isotopic reagents to label amine-containing metabolites, allowing for the conversion of enantiomers into diastereomers that can be separated and quantified. researchgate.net

Chiral Derivatization Strategies for LC and GC Resolution

Surface-Sensitive Analytical Techniques for Peptide Adsorption Studies (e.g., X-ray Photoelectron Spectroscopy - XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical bonding states of the top few nanometers of a material's surface. uclouvain.beresearchgate.net It is highly valuable for studying the adsorption of molecules like this compound onto surfaces, which is a fundamental process in biomaterials science and heterogeneous catalysis. nih.gov

When a molecule like this compound adsorbs onto a substrate (e.g., titanium oxide, a common biomaterial), XPS can be used to:

Confirm Adsorption: The appearance of the Nitrogen (N 1s) signal, originating from the leucine backbone, confirms the presence of the molecule on the surface. researchgate.net

Determine Binding Mechanism: High-resolution scans of the C 1s, O 1s, and N 1s regions provide chemical state information. For instance, a shift in the binding energy of the C 1s and O 1s peaks associated with the carboxyl group (-COOH) can indicate that the molecule is binding to the surface via this functional group. nih.govwhiterose.ac.uk The zwitterionic nature of amino acids in the solid state is identifiable by the N 1s signal of the protonated amine and the C 1s signature of the carboxylate group. whiterose.ac.uk

Quantify Surface Coverage: The intensity of the XPS signals (e.g., the N/Ti atomic ratio if adsorbed on titanium) can be used to estimate the amount of protein or amino acid adsorbed on the surface. researchgate.net

This analysis reveals how the molecule orients itself upon adsorption, which is critical for understanding subsequent biological interactions or chemical reactions. uclouvain.be

Table 3: Typical XPS Binding Energies for Functional Groups in Amino Acids Binding energies can shift slightly based on molecular environment and instrument calibration.

| Core Level | Functional Group | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|

| C 1s | C-C, C-H (aliphatic) | ~284.8 | researchgate.net |

| C-N (amine) | ~286.1 | researchgate.net | |

| C =O (amide/carboxyl) | ~287.9 - 288.2 | researchgate.netwhiterose.ac.uk | |

| O-C =O (carboxylate) | ~289.1 | researchgate.net | |

| O 1s | C=O (amide/carboxyl) | ~531.1 - 531.6 | researchgate.net |

| C-O H (carboxyl) | ~532.2 - 533.3 | whiterose.ac.ukresearchgate.net | |

| N 1s | -NH₂ / -NH- (amine/amide) | ~399.7 - 400.0 | researchgate.netresearchgate.net |

| -NH₃⁺ (protonated amine) | ~401.5 | researchgate.net |

Advanced Applications of Boc α Methyl Dl Leucine As a Molecular Probe and Building Block in Chemical Biology

Development and Utilization of Photoaffinity Labels for Target Identification

Photoaffinity labeling is a powerful technique used to identify the biological targets of small molecules and to map the binding sites of ligands. nih.govcam.ac.uk This method involves the use of a photoreactive probe that, upon irradiation with UV light, forms a covalent bond with its interacting partner. researchgate.netnih.gov Boc-α-methyl-DL-leucine can be derivatized to create such probes.

A key development in this area is the synthesis of photo-leucine, a diazirine-containing analog of leucine (B10760876). nih.goviris-biotech.de The diazirine group is a small, highly reactive photophore that, upon UV irradiation, generates a carbene species capable of forming covalent bonds with nearby molecules. researchgate.netiris-biotech.de The Boc-protecting group on photo-leucine facilitates its efficient incorporation into peptides during solid-phase peptide synthesis (SPPS). nih.govcam.ac.uk An improved synthesis of Boc-(S)-photo-leucine has been reported, making this valuable tool more accessible for researchers. nih.govcam.ac.uk

One notable application involved the identification of the target of a cyclodepsipeptide inhibitor of cotranslational translocation. nih.govcam.ac.uk By replacing a leucine residue in the natural product with photo-leucine and incorporating a "click chemistry" handle, researchers were able to create a photoaffinity probe. nih.gov This probe retained its biological activity and, upon photolysis, successfully cross-linked to its target, the Sec61 complex, a key component of the protein translocation machinery in the endoplasmic reticulum. nih.govcam.ac.uk

Table 1: Key Features of Photoaffinity Labeling with Boc-Photo-Leucine Analogs

| Feature | Description | Reference |

| Photoreactive Group | Diazirine | nih.goviris-biotech.de |

| Activation | UV light (approx. 350-380 nm) | nih.goviris-biotech.de |

| Reactive Species | Carbene | researchgate.netiris-biotech.de |

| Key Advantage | Covalent bond formation with target proteins for identification. | nih.govresearchgate.net |

| Synthetic Precursor | Boc-protected photo-leucine for efficient peptide synthesis. | nih.govcam.ac.uk |

Functionalization via Click Chemistry and Orthogonal Reactive Handles in Peptides

The strategic placement of orthogonal reactive handles within peptides allows for site-specific modifications, a cornerstone of modern chemical biology. nih.govpnas.org These handles are functional groups that react selectively with a corresponding partner under specific conditions, without interfering with other functional groups in the molecule. researchgate.net Boc-α-methyl-DL-leucine can be synthesized with such handles, or they can be introduced into peptides containing this amino acid.

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a widely used method for peptide functionalization due to its high efficiency, selectivity, and biocompatibility. acs.orgnih.govresearchgate.net For instance, a peptide containing an alkyne-modified amino acid can be readily conjugated to a molecule bearing an azide (B81097) group, such as a fluorescent dye or a polyethylene (B3416737) glycol (PEG) chain. issuu.com

In the context of the photoaffinity probe mentioned previously, a propargyl group (an alkyne) was installed to enable the CuAAC-mediated attachment of a rhodamine-azide reporter tag. nih.gov This "clickable" handle allowed for the visualization and identification of the cross-linked protein target after the photoaffinity labeling event. nih.gov The ability to incorporate these orthogonal reactive groups during peptide synthesis, often facilitated by the Boc-strategy of SPPS, provides a versatile platform for creating multifunctional molecular probes. nih.gov

The use of such handles extends beyond target identification. They are instrumental in creating complex biomaterials, such as hydrogels and polymer-drug conjugates, and for studying protein-protein interactions. nih.gov The compatibility of these chemical handles with biological systems has made them invaluable tools for in vitro and in vivo studies. pnas.org

Table 2: Examples of Orthogonal Reactive Handles and Click Chemistry Reactions

| Reactive Handle 1 | Reactive Handle 2 | Click Reaction | Application | Reference |

| Alkyne | Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Fluorescent labeling, PEGylation, bioconjugation | acs.orgissuu.com |

| Thiol | Ene/Yne | Thiol-ene/Thiol-yne Reaction | Polymer synthesis, surface modification | nih.gov |

| Norbornene | Tetrazine | Inverse Electron-Demand Diels-Alder | Bioimaging, hydrogel formation | nih.gov |

| Selenomethionine | Benzyl Bromide | Selenonium-forming ligation | Protein bioconjugation | pnas.org |

Strategic Incorporation in the Synthesis of Complex Bioactive Molecules and Pharmacophores

The incorporation of non-canonical amino acids like α-methyl-DL-leucine is a well-established strategy for developing peptidomimetics with improved pharmacological properties. nih.gov The α-methyl group provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the in vivo stability and bioavailability of peptide-based drugs. nih.gov

The Boc protecting group is crucial for the seamless integration of α-methyl-DL-leucine into peptide sequences using standard synthesis protocols. nih.govresearchgate.net This allows for the systematic modification of natural peptides to explore structure-activity relationships (SAR). For example, replacing a native amino acid with its α-methylated counterpart can lead to derivatives with enhanced potency and selectivity. nih.gov

Furthermore, Boc-α-methyl-DL-leucine serves as a building block in the synthesis of complex natural products and their analogs. chemimpex.com The modification of natural product scaffolds with unnatural amino acids can lead to compounds with novel biological activities or improved therapeutic profiles. nih.gov For instance, the introduction of N-Boc protected amino acids into certain natural product derivatives has been shown to result in compounds with high selectivity for cancer cells over normal cells. nih.gov

The synthesis of short α-/β-mixed peptides containing leucine derivatives has been explored for their potential as α-amylase inhibitors, which could be relevant for managing diabetes. nih.gov While this study focused on β-leucine, it highlights the broader interest in modifying peptide backbones with non-standard amino acids to achieve specific biological functions. nih.gov

Design of Rationally Constrained Amino Acid Scaffolds for Protein-Ligand Interaction Studies

Understanding the thermodynamics and dynamics of protein-ligand interactions is fundamental to drug design. whiterose.ac.ukmdpi.com The incorporation of conformationally constrained amino acids into peptides provides a powerful tool to probe these interactions. The α-methyl group in Boc-α-methyl-DL-leucine restricts the rotational freedom around the peptide backbone, effectively locking the peptide into a more defined conformation. nih.gov

By systematically replacing amino acids in a peptide ligand with their α-methylated versions, researchers can investigate the importance of conformational flexibility for binding affinity and specificity. whiterose.ac.uk If a peptide with a constrained residue retains or enhances its binding to a target protein, it suggests that the induced conformation is favorable for the interaction. This information is invaluable for the rational design of more potent and selective inhibitors or agonists. mdpi.com

These constrained scaffolds are also used in NMR studies to probe the geometry of protein-ligand complexes. nih.gov For example, selective labeling of methyl groups in leucine residues can be used to directly measure methyl-π interactions, a common type of interaction between proteins and small molecule ligands. nih.gov The analysis of protein-ligand atomic interactions in the Protein Data Bank (PDB) reveals the prevalence and geometric preferences of different contact types, providing a basis for interpreting experimental data from constrained peptides. nih.gov The insights gained from these studies can guide the optimization of lead compounds in drug discovery programs. nih.gov

Q & A

Q. What are the standard protocols for synthesizing Boc-alpha-methyl-DL-leucine, and how can reproducibility be ensured?

Synthesis typically involves tert-butoxycarbonyl (Boc) protection of α-methyl-DL-leucine, followed by purification via column chromatography. To ensure reproducibility:

- Document reaction conditions (solvent, temperature, catalysts) meticulously .

- Include NMR and LC-MS data for intermediate and final compounds to verify purity (>95%) .

- Provide step-by-step procedures in the experimental section, adhering to journal guidelines for clarity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : Confirm stereochemistry and Boc-group integrity using ¹H/¹³C NMR, referencing IUPAC nomenclature for peak assignments .

- LC-MS : Validate molecular weight and detect impurities with untargeted lipidomics workflows (e.g., reverse-phase columns, ESI ionization) .

- Elemental Analysis : Verify elemental composition to ensure synthetic accuracy .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Design experiments testing degradation kinetics at different temperatures (e.g., 4°C, 25°C) and pH levels.

- Use LC-MS to monitor hydrolysis of the Boc group over time .

- Publish raw stability data (e.g., half-life calculations) in supplementary materials for peer review .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Meta-Analysis : Compare datasets across studies, isolating variables like assay type (e.g., enzyme inhibition vs. cellular uptake) .

- Methodological Replication : Repeat experiments under standardized conditions to identify protocol-driven discrepancies .

- Multivariate Analysis : Use PCA or PLS-DA to distinguish biological activity from batch-specific impurities .

Q. How can enantiomeric resolution of this compound be optimized for structure-function studies?

- Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients .

- Dynamic Kinetic Resolution : Explore enzymatic or catalytic methods to separate D/L enantiomers .

- Validation : Cross-validate results with circular dichroism (CD) or X-ray crystallography .

Q. What experimental designs are critical for probing the role of this compound in peptide backbone modifications?

- Solid-Phase Peptide Synthesis (SPPS) : Incorporate Boc-protected leucine analogs during chain elongation, monitoring coupling efficiency via MALDI-TOF .

- Conformational Analysis : Use MD simulations to predict steric effects of the α-methyl group on peptide folding .

- Biological Assays : Compare proteolytic stability of modified vs. native peptides in serum .